molecular formula C22H20N4O3 B10978291 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10978291
M. Wt: 388.4 g/mol
InChI Key: CTZPBYYIRUKJHT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a benzimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a pyridinyl boronic acid is reacted with a halogenated benzimidazole derivative in the presence of a palladium catalyst.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl group but lacks the benzimidazole and pyridinyl groups.

    1-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine: Contains the dimethoxyphenyl group but has a different core structure.

    3,4-dimethoxyphenylacetic acid: Similar aromatic structure but different functional groups.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of structural features, which confer distinct chemical properties and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-28-19-8-5-14(10-20(19)29-2)11-21(27)24-16-6-7-17-18(12-16)26-22(25-17)15-4-3-9-23-13-15/h3-10,12-13H,11H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

CTZPBYYIRUKJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC

Origin of Product

United States

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